molecular formula C16H17ClN2O2 B2501830 (E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide CAS No. 1396893-32-5

(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide

Cat. No.: B2501830
CAS No.: 1396893-32-5
M. Wt: 304.77
InChI Key: GCYAKDQZPYQIRF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl-substituted pyrrolidinone, and an acrylamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine precursor.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acrylamide with a chlorophenyl group, often through a nucleophilic aromatic substitution reaction.

    Cyclopropyl-substituted pyrrolidinone formation: This can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the acrylamide moiety to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound may be investigated for its potential as a pharmacological agent. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to evaluate its efficacy and safety as a drug candidate.

Medicine

In medicine, this compound could be explored for its therapeutic potential. This includes its use in the treatment of diseases or conditions where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide: Similar structure with a bromine atom instead of chlorine.

    (E)-3-(2-fluorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide: Similar structure with a fluorine atom instead of chlorine.

    (E)-3-(2-methylphenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acrylamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c17-14-4-2-1-3-11(14)5-8-15(20)18-12-9-16(21)19(10-12)13-6-7-13/h1-5,8,12-13H,6-7,9-10H2,(H,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYAKDQZPYQIRF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2CC(CC2=O)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.